molecular formula C11H17NO B081631 2-(Dimethylamino)-1-phenyl-1-propanol CAS No. 14222-20-9

2-(Dimethylamino)-1-phenyl-1-propanol

Cat. No.: B081631
CAS No.: 14222-20-9
M. Wt: 179.26 g/mol
InChI Key: FMCGSUUBYTWNDP-KOLCDFICSA-N
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Description

2-(Dimethylamino)-1-phenyl-1-propanol is a chiral compound with significant importance in various fields of chemistry and pharmacology. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical compounds.

Scientific Research Applications

2-(Dimethylamino)-1-phenyl-1-propanol has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1-phenyl-1-propanol typically involves the reduction of the corresponding ketone using a chiral catalyst. One common method is the asymmetric reduction of 2-(dimethylamino)-1-phenylpropan-1-one using a chiral borane reagent. The reaction is carried out under controlled conditions to ensure high enantioselectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the desired reduction. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1-phenyl-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1-phenyl-1-propanol involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Dimethylamino)-1-phenyl-1-propanol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and other chiral compounds .

Properties

IUPAC Name

(1R,2R)-2-(dimethylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(12(2)3)11(13)10-7-5-4-6-8-10/h4-9,11,13H,1-3H3/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCGSUUBYTWNDP-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016413
Record name (1R,2R)-(-)-N-Methylpseudoephedrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14222-20-9
Record name (1R,2R)-(-)-N-Methylpseudoephedrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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